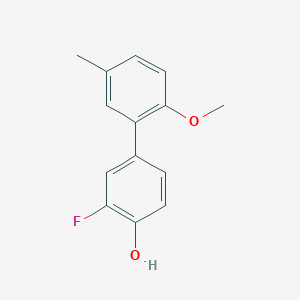
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% (2-F-5-MDPP) is a synthetic compound that has been used in various scientific research applications. It is a phenolic compound with a fluoro group at the 2-position, which provides additional stability and reactivity. The methylenedioxyphenyl group at the 5-position gives the compound its characteristic properties. This compound has been used in a wide range of research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to investigate the effects of this compound on various cellular processes, such as cell proliferation, cell differentiation, and cell death. Additionally, it has been used to study the effects of this compound on the regulation of gene expression, as well as its potential role in epigenetic regulation. Furthermore, 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in laboratory experiments to investigate its effects on the activity of enzymes, as well as its potential use as a drug delivery vehicle.
Wirkmechanismus
The exact mechanism of action of 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% is not yet fully understood. However, it is believed that the fluoro group at the 2-position of the compound provides additional stability and reactivity, which allows it to interact with various cellular targets. Additionally, the methylenedioxyphenyl group at the 5-position is thought to be responsible for the compound's ability to interact with various proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% have been studied in various laboratory experiments. It has been found to have an inhibitory effect on the activity of several enzymes, including cytochrome P450s, calcium-dependent phosphatases, and proteases. Additionally, it has been shown to induce apoptosis in certain cell types, as well as to modulate the expression of certain genes. Furthermore, it has been found to have an anti-inflammatory effect, as well as to possess antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for long-term storage. Additionally, it is relatively inexpensive and can be synthesized in a relatively straightforward manner. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to dissolve in aqueous solutions. Furthermore, it can be toxic in high concentrations, and it may interact with other compounds in the laboratory environment.
Zukünftige Richtungen
There are several potential future directions for 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% research. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential use of this compound as a drug delivery vehicle. Furthermore, further research could be done to investigate the potential use of this compound in the development of new drugs and therapeutics. Finally, further research could be done to investigate the potential environmental effects of this compound.
Synthesemethoden
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized via a three-step process. The first step involves the reaction of 1-fluoro-2-nitrobenzene with 3,4-methylenedioxyphenylboronic acid in an aqueous solution of potassium carbonate. This reaction produces a 2-fluoro-5-(3,4-methylenedioxyphenyl)phenol intermediate. The intermediate is then oxidized with aqueous sodium hypochlorite to form 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol, 95%. The final product is purified by recrystallization from a mixture of methanol and water.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-1-8(5-11(10)15)9-2-4-12-13(6-9)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNVKBBWKAYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














